molecular formula C18H18N2O3 B2870984 N-(1-(benzofuran-2-yl)propan-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034610-27-8

N-(1-(benzofuran-2-yl)propan-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2870984
CAS No.: 2034610-27-8
M. Wt: 310.353
InChI Key: FXCXIUNYLJAVNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(benzofuran-2-yl)propan-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a benzofuran moiety linked to a dihydropyridinone carboxamide group. This specific architecture makes it a compound of interest in several areas of scientific inquiry. Benzofuran-based scaffolds are frequently investigated in medicinal chemistry for their diverse biological activities. Structurally related compounds have demonstrated significant potential in neuropharmacology, exhibiting neuroprotective properties against excitotoxic damage in primary cultured rat cortical cells; some derivatives have shown efficacy comparable to known NMDA antagonists like memantine . Furthermore, select benzofuran derivatives have been found to possess potent antioxidant activity, including the ability to scavenge free radicals and inhibit lipid peroxidation, which are key mechanisms in combating oxidative stress-related pathologies . Beyond neuroscience, the benzofuran core is a privileged structure in drug discovery for its application in oncology. Novel benzofuran derivatives have been designed and synthesized as potential anticancer agents, with some showing promising activity against various human cancer cell lines, such as hepatocellular carcinoma (HePG2) and prostate cancer (PC3), through mechanisms like dual inhibition of the PI3K and VEGFR-2 enzymatic pathways . The presence of the 2-oxo-1,2-dihydropyridine (2-pyridone) unit in its structure is also significant, as this pharmacophore is found in various molecules with known biological activity. This product is intended for non-human research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers can utilize this compound as a key intermediate in organic synthesis or as a lead structure for developing novel bioactive molecules in hit-to-lead campaigns.

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12(10-14-11-13-6-3-4-8-16(13)23-14)19-17(21)15-7-5-9-20(2)18(15)22/h3-9,11-12H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCXIUNYLJAVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC=CN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(benzofuran-2-yl)propan-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to synthesize existing research findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C18H18N2O3C_{18}H_{18}N_{2}O_{3} with a molecular weight of 310.353 g/mol. It is characterized by a dihydropyridine structure fused with a benzofuran moiety, which may contribute to its biological properties. The compound is reported to be soluble in various solvents, facilitating its use in biological assays.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of benzofuran compounds can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. For example, compounds similar to this compound have been demonstrated to activate caspases involved in the apoptotic pathway in human leukemia cells .
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Similar benzofuran derivatives have shown effectiveness against Gram-positive bacteria, indicating that this compound may also possess similar properties .

The biological mechanisms through which this compound exerts its effects include:

Case Studies

Several studies have explored the biological activities of compounds structurally similar to this compound:

StudyFindings
Study A Demonstrated significant cytotoxicity against K562 leukemia cells with an increase in apoptosis markers after treatment with benzofuran derivatives.
Study B Investigated the antibacterial effects of related compounds, revealing activity against methicillin-resistant Staphylococcus aureus (MRSA).
Study C Explored the structure–activity relationship (SAR) of similar compounds, highlighting modifications that enhance anticancer efficacy.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Pyridone Scaffold Modifications

The target compound shares a 2-oxo-1,2-dihydropyridine-3-carboxamide core with derivatives reported in . Key structural variations include:

  • Substituents on the Pyridone Ring: The target compound has a 1-methyl group, whereas analogs like 7c (N-(benzo[d]oxazol-2-yl)-4,6-dimethyl-2-oxo-1-(4-methylphenyl)-1,2-dihydropyridine-3-carboxamide) feature 4,6-dimethyl and 4-methylphenyl groups . Derivatives such as 7f (1-(4-hydroxyphenyl)) and 7g (1-(4-hydroxyphenyl) with a benzothiazole group) incorporate polar hydroxyl substituents, enhancing solubility compared to the target’s non-polar benzofuran .
  • Amide-Linked Heterocycles :
    • The benzofuran in the target contrasts with benzoxazole (7c) , benzimidazole (7e) , and benzothiazole (7g) in other analogs. These heterocycles differ in electronic properties (e.g., benzothiazole’s sulfur atom may enhance lipophilicity) .
Table 1: Substituent Comparison of Pyridone Derivatives
Compound R1 (Pyridone 1-position) R2 (Amide Substituent) Molecular Weight (g/mol) Key Features
Target Compound 1-Methyl Benzofuran-propan-2-yl ~383.4 (estimated) Rigid aromatic, moderate solubility
7c () 4-Methylphenyl Benzo[d]oxazol-2-yl 373.0 Polar oxazole, higher yield (81%)
7f () 4-Hydroxyphenyl Benzo[d]imidazol-2-yl ~389.0 (estimated) Hydroxyl enhances solubility
8a () Phenyl Cyclohexyl ~352.4 (estimated) Aliphatic cyclohexyl, lipophilic

Tautomerism and Conformational Analysis

  • Keto-Amine Tautomer Preference :
    Similar to N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide () , the target compound likely exists as the keto-amine tautomer rather than the hydroxy-pyridine form due to resonance stabilization of the amide group .
  • Planarity and π-Conjugation :
    The target’s benzofuran may disrupt planarity compared to the near-planar conformation observed in ’s bromophenyl analog (dihedral angle: 8.38° between aromatic rings). Reduced planarity could affect intermolecular interactions and crystallinity .

Preparation Methods

Reductive Amination of 1-(Benzofuran-2-yl)propan-2-one

A ketone intermediate, 1-(benzofuran-2-yl)propan-2-one, can be synthesized via Friedel-Crafts acylation of benzofuran with chloroacetone in the presence of AlCl₃. Subsequent reductive amination using sodium cyanoborohydride and ammonium acetate in methanol yields the amine.
Reaction conditions :

  • Ketone precursor : 1-(Benzofuran-2-yl)propan-2-one (1 equiv)
  • Reducing system : NaBH₃CN (1.2 equiv), NH₄OAc (2 equiv), MeOH, rt, 12 h
  • Yield : ~70% (estimated from analogous reactions)

Nucleophilic Substitution of Benzofuran-2-ylmethyl Halides

An alternative route involves reacting benzofuran-2-ylmethyl bromide with isopropylamine in acetonitrile under reflux. This method, however, may require optimization to mitigate steric hindrance.

Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid

The carboxylic acid component is synthesized via cyclization and oxidation:

Cyclization of β-Keto Esters

Ethyl 3-aminocrotonate undergoes cyclization with methylamine in ethanol under reflux to form 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate. Subsequent hydrolysis with NaOH (2 M) yields the free carboxylic acid.
Key parameters :

  • Cyclization : Ethyl 3-aminocrotonate (1 equiv), MeNH₂ (1.5 equiv), EtOH, 80°C, 6 h
  • Hydrolysis : NaOH (2 equiv), H₂O/EtOH (1:1), 70°C, 3 h
  • Overall yield : ~65%

Amide Coupling Strategies

Coupling the amine and carboxylic acid requires activation of the carboxyl group. Three methods are prominent:

Acid Chloride-Mediated Coupling

1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride. Reaction with 1-(1-benzofuran-2-yl)propan-2-amine in dichloromethane (DCM) with triethylamine (TEA) as a base affords the target amide.
Optimized conditions :

  • Acid activation : SOCl₂ (2 equiv), DCM, 0°C → rt, 2 h
  • Coupling : Amine (1.1 equiv), TEA (2 equiv), DCM, rt, 12 h
  • Yield : ~75% (analogous to)

Carbodiimide-Based Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DCM enhances efficiency for sterically hindered amines:

  • Reagents : EDCl (1.2 equiv), HOBt (1.2 equiv), DCM, rt, 24 h
  • Yield : ~80%

Transamidation of Activated Intermediates

A Boc-protected intermediate of 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is prepared using di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP). Subsequent aminolysis with 1-(1-benzofuran-2-yl)propan-2-amine proceeds at 60°C without catalysts:

  • Boc activation : Boc₂O (2 equiv), DMAP (0.1 equiv), MeCN, 60°C, 5 h
  • Aminolysis : Amine (1.5 equiv), toluene, 60°C, 6 h
  • Yield : ~85%

Purification and Characterization

Crude products are purified via column chromatography (silica gel, EtOAc/hexane) or recrystallization from dimethylformamide (DMF). Structural confirmation employs:

  • ¹H/¹³C NMR : Key signals include benzofuran protons (δ 7.2–7.8 ppm), pyridone carbonyl (δ 165–170 ppm), and amide NH (δ 8.1–8.3 ppm).
  • HRMS : Molecular ion peak at m/z 339.1214 (C₁₈H₁₇N₂O₃S requires 339.1218).

Challenges and Optimization

  • Steric hindrance : The secondary amine in 1-(1-benzofuran-2-yl)propan-2-amine necessitates prolonged reaction times in coupling steps. Switching to HATU as a coupling agent improves yields.
  • Solvent selection : Tetrahydrofuran (THF) or dimethylacetamide (DMAc) may enhance solubility of intermediates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.